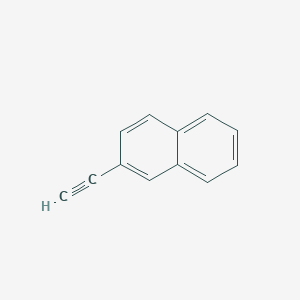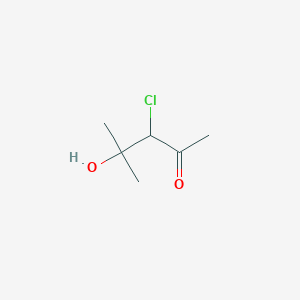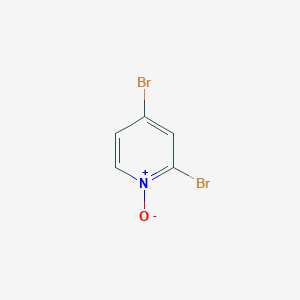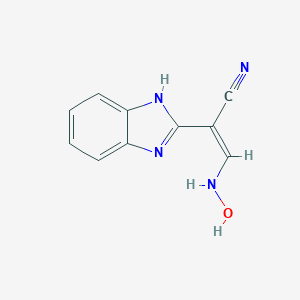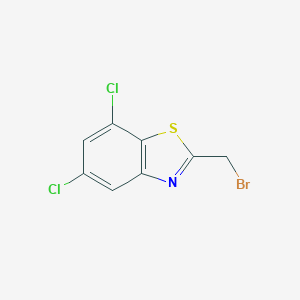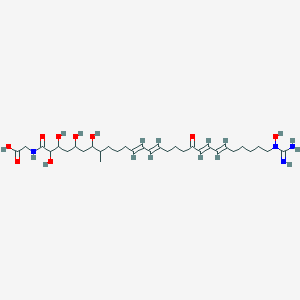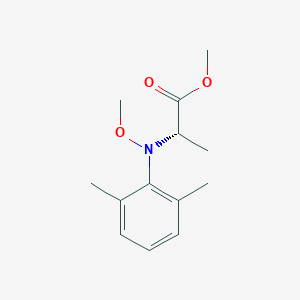
Indoline-1-carbonyl chloride
Overview
Description
Reserpiline is an indole alkaloid found in the roots of the Rauwolfia species, particularly Rauwolfia serpentina and Rauwolfia vomitoria . It is structurally related to other alkaloids such as reserpine and yohimbine. Reserpiline has been studied for its potential therapeutic applications, particularly in the treatment of hypertension and certain psychiatric disorders .
Mechanism of Action
Target of Action
Indoline-1-carbonyl chloride, also known as 2,3-Dihydroindole-1-carbonyl chloride, is a derivative of indole . Indole derivatives have been found to interact with a variety of targets, including cancer cells, microbes, and different types of disorders in the human body . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
For instance, they can form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . The presence of a carboxamide moiety in indole derivatives, such as this compound, could potentially enhance this interaction .
Biochemical Pathways
This compound, like other indole derivatives, may affect several biochemical pathways. Indole derivatives have been found to play a significant role in cell biology . They are involved in the synthesis of various natural products and drugs
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities . The physicochemical properties of indoline compounds, such as water solubility and lipid solubility, can influence their bioavailability .
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that this compound could potentially have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Reserpiline can be synthesized through various chemical routes. One common method involves the extraction of the alkaloid from the roots of Rauwolfia species, followed by purification using chromatographic techniques . The synthetic route typically involves the use of organic solvents such as methanol and acetic acid to improve the ionization of reserpiline during the extraction process .
Industrial Production Methods: Industrial production of reserpiline often involves biotechnological methods such as multiple shoot culture, callus culture, and cell suspension culture . These methods allow for the large-scale production of reserpiline while minimizing the over-exploitation of natural resources. Techniques such as precursor feeding, elicitation, and synthetic seed production are also employed to enhance the yield of reserpiline .
Chemical Reactions Analysis
Types of Reactions: Reserpiline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Reserpiline can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of reserpiline can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of reserpiline may yield various oxidized derivatives, while reduction may produce reduced forms of the alkaloid .
Scientific Research Applications
Reserpiline has a wide range of scientific research applications:
Comparison with Similar Compounds
- Reserpine
- Yohimbine
- Ajmaline
- Isoreserpiline
- Dehydroreserpiline
Reserpiline’s unique combination of pharmacological properties makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2,3-dihydroindole-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVDNQHSQZMQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625379 | |
| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117086-91-6 | |
| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
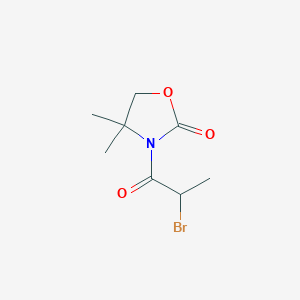
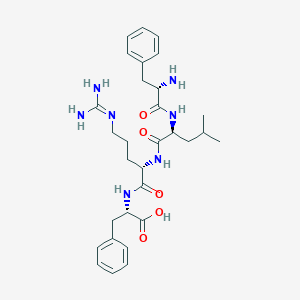
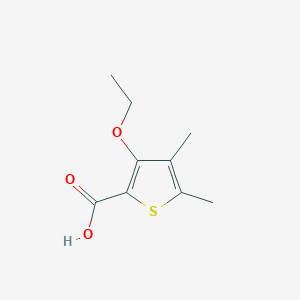
![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)

